n-ButylaMine-ND2 DCl

Quantitative Bioanalysis LC-MS/MS Method Validation Stable Isotope Dilution Assay

Procure n-Butylamine-ND2 DCl (Butylamine-d3 hydrochloride) as your optimal SIL-IS for n-butylamine quantification. Its M+3 mass shift provides critical separation from the analyte while avoiding the chromatographic reverse isotope effect seen with heavily deuterated (M+12) analogs. With 98 atom % D enrichment, this standard ensures robust bioanalytical method validation per FDA/EMA guidance, correcting for matrix effects in complex biological samples. Ideal for IND/NDA submission studies, environmental fate tracking, and isotopic purity assays.

Molecular Formula C8H13NO2
Molecular Weight 0
CAS No. 156235-87-9
Cat. No. B1179395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-ButylaMine-ND2 DCl
CAS156235-87-9
Synonymsn-ButylaMine-ND2 DCl
Molecular FormulaC8H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butylamine-ND2 DCl (CAS 156235-87-9): Deuterated Aliphatic Amine Hydrochloride for Isotopic Labeling and Quantitative Analysis


n-Butylamine-ND2 DCl (CAS 156235-87-9), also known as Butylamine-d3 hydrochloride, is a deuterium-labeled derivative of n-butylamine hydrochloride [1]. This isotopically labeled compound is specifically designed to serve as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of n-butylamine in complex mixtures via mass spectrometry . The incorporation of deuterium atoms at specific positions imparts a distinct mass shift (M+3) while preserving the near-identical chemical and physical behavior of the non-labeled analyte, thereby enabling precise and accurate analytical method development .

Why Unlabeled n-Butylamine or Alternative Deuterated Analogs Cannot Substitute for n-Butylamine-ND2 DCl in Regulated Quantitative Assays


Generic substitution with unlabeled n-butylamine hydrochloride fails in quantitative LC-MS/MS and GC-MS applications because it cannot be distinguished from the endogenous analyte, precluding its use as an internal standard for correcting matrix effects, extraction efficiency, and ionization variability [1]. While other deuterated analogs, such as n-Butylamine-d11 DCl (M+12), exist, they are not always interchangeable. The use of a heavily deuterated analog can introduce significant chromatographic isotope effects, leading to different retention times and potentially inaccurate quantification if not properly validated [2]. n-Butylamine-ND2 DCl, with its M+3 mass shift, strikes a critical balance: it provides sufficient mass separation to avoid isotopic overlap with the analyte while minimizing the chromatographic shift (reverse isotope effect) that can occur with higher degrees of deuteration, thus ensuring robust and compliant analytical method performance .

Quantitative Evidence Guide: Performance Differentiation of n-Butylamine-ND2 DCl vs. Unlabeled and Alternative Deuterated Analogs


Isotopic Enrichment: Guaranteed 98 atom % D Purity Enables Reliable Quantification in Regulatory Bioanalysis

n-Butylamine-ND2 DCl is supplied with a certified isotopic enrichment of 98 atom % D . This high level of deuteration is critical for its function as a SIL-IS. It minimizes the presence of the unlabeled (M) isotopic impurity, which would otherwise contribute to the analyte signal and cause a positive bias in quantification at low concentrations. In contrast, while unlabeled n-butylamine HCl has 0 atom % D enrichment, alternative deuterated analogs like n-Butylamine-d11 DCl are also typically supplied at 98 atom % D . The key differentiation for n-Butylamine-ND2 DCl is that its 98 atom % D specification is combined with an M+3 mass shift, offering a lower risk of chromatographic isotope effects compared to the M+12 analog, while still providing adequate mass separation.

Quantitative Bioanalysis LC-MS/MS Method Validation Stable Isotope Dilution Assay

Molecular Weight and Mass Shift: The M+3 Design Offers a Verified Balance Between Spectral Resolution and Chromatographic Fidelity

n-Butylamine-ND2 DCl possesses a molecular weight of 112.62 g/mol, representing a +3.03 Da mass shift relative to the unlabeled analyte, n-Butylamine HCl (109.6 g/mol) [REFS-1, REFS-2]. This mass shift is sufficient to separate the internal standard from the analyte's [M+H]+ ion in a mass spectrometer, preventing signal overlap. This is in direct contrast to alternative deuterated analogs. n-Butylamine-d11 DCl, for instance, has a molecular weight of 121.67 g/mol, a +12 Da mass shift . While a larger mass shift can be advantageous, it also carries a higher risk of a significant chromatographic reverse isotope effect, where the deuterated analog elutes measurably earlier than the analyte, potentially leading to differential matrix effects and reduced accuracy [1].

LC-MS/MS GC-MS Stable Isotope Labeling

Chemical Purity and Stability: Validated Specifications Support Long-Term, Reproducible Quantitative Workflows

n-Butylamine-ND2 DCl is provided as a solid with a specified stability of at least three years when stored at room temperature under recommended conditions . This is a crucial differentiator from non-isotopically labeled structural analogs that may degrade faster or require more stringent storage (e.g., -20°C for some free amines). The compound's stability as a hydrochloride salt contributes to its ease of handling and long-term reproducibility as an internal standard stock solution. The chemical purity, while not explicitly quantified in the provided data for n-Butylamine-ND2 DCl, is implied to be high-grade for its intended analytical use, which is a standard expectation for all SIL-IS from reputable suppliers . The key advantage over a non-deuterated analog is its unique isotopic signature that remains stable over time, ensuring that the mass spectrometric signal for the internal standard does not drift due to chemical degradation into the analyte.

Analytical Method Development Stability Studies QC Reference Material

Procurement-Driven Application Scenarios for n-Butylamine-ND2 DCl: Where This Specific Deuterated Internal Standard is Scientifically Justified


Regulated Bioanalysis of n-Butylamine in Plasma or Urine for Pharmacokinetic/Toxicokinetic Studies

In support of IND/NDA submissions, quantitative LC-MS/MS methods for n-butylamine, a potential metabolite or degradation product, require a stable isotope-labeled internal standard to meet regulatory guidance on bioanalytical method validation [1]. n-Butylamine-ND2 DCl, with its 98 atom % D enrichment and M+3 mass shift, is the ideal candidate for this role. It provides the necessary analytical specificity and accuracy to correct for complex matrix effects encountered in biological fluids, ensuring the generated concentration-time data is robust and defensible . Using an unlabeled structural analog or a heavily deuterated (e.g., M+12) version introduces unnecessary risks of either analyte interference or chromatographic isotope effects that can cause assay failure during validation.

Environmental Fate and Metabolism Studies Requiring Exact Mass Tracing of n-Butylamine

Research into the environmental degradation of agrochemicals or industrial chemicals often involves tracking the formation and fate of small amine byproducts like n-butylamine [1]. By spiking environmental samples (water, soil) with a known quantity of n-Butylamine-ND2 DCl prior to sample preparation, researchers can employ isotope dilution mass spectrometry to achieve highly accurate, recovery-corrected quantification of the endogenous n-butylamine . This approach is far superior to external standard calibration, which fails to account for variable extraction efficiencies and matrix suppression from complex environmental samples.

Synthesis and Purity Assessment of Deuterated Pharmaceuticals or Specialty Chemicals

In the synthesis of new chemical entities where specific deuteration is required (e.g., to alter drug metabolism), n-Butylamine-ND2 DCl can serve a dual purpose [1]. First, it can be a building block for more complex deuterated molecules. Second, and more critically for procurement, it can be used as an internal standard to determine the chemical and isotopic purity of other, higher-value deuterated n-butylamine analogs or reaction products by NMR or LC-MS . Its certified isotopic enrichment makes it a reliable reference point for such purity assessments.

Method Development and Troubleshooting in Core Analytical Facilities

Core mass spectrometry facilities supporting diverse research groups require a library of robust internal standards. n-Butylamine-ND2 DCl represents a cost-effective and scientifically sound choice for the quantitative analysis of n-butylamine [1]. Unlike generic alternatives, its established M+3 shift and 98% D enrichment are well-documented vendor specifications that facilitate rapid method setup and reduce the troubleshooting burden associated with isotopic cross-talk or unexpected chromatographic behavior, thus increasing the facility's throughput and data quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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